
(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a furan ring, a dimethylamino group, and an acrylamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and one other carbon-containing group. Acrylamide is a compound with a functional group that consists of a vinyl group flanked by an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring would introduce a degree of aromaticity into the molecule . The dimethylamino group would likely introduce some basicity, given the presence of the nitrogen atom. The acrylamide group could potentially introduce some polarity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring, being aromatic, might undergo reactions typical of aromatic compounds . The dimethylamino group could potentially undergo reactions typical of amines. The acrylamide group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring might contribute to the compound’s aromaticity . The dimethylamino group might contribute to the compound’s basicity. The acrylamide group might contribute to the compound’s polarity .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Crystal structures of related N-tosylacrylamide compounds have been studied to understand their molecular conformation and interactions. These studies reveal the spatial arrangement of molecules and the nature of hydrogen bonding, which is crucial for understanding the properties and reactivity of similar acrylamide compounds (Cheng et al., 2016).
Interaction with Proteins
Research on p-hydroxycinnamic acid amides, which share structural similarities with the compound , has explored their interactions with bovine serum albumin (BSA). This involves investigating fluorescence binding to understand the compound's potential for drug delivery systems or as a bioactive molecule (Meng et al., 2012).
Green Chemistry Synthesis
The compound has been synthesized under microwave radiation in a study exploring green chemistry approaches. This method highlights the potential for environmentally friendly synthesis techniques in creating similar acrylamide derivatives (Jimenez et al., 2019).
Antitumor Activity
Studies have investigated the synthesis of related acrylamide derivatives for their antitumor activities. This research contributes to the development of new therapeutic agents against specific cancer cell lines, showcasing the pharmaceutical applications of acrylamide derivatives (Fahim et al., 2019).
Material Science Applications
Acrylamide derivatives, including those with dimethylamino groups, have been used to create color-formers for carbonless imaging. This application demonstrates the versatility of acrylamide compounds in material science, particularly in the development of responsive and adaptive materials (Katritzky et al., 1997).
Molecular Recognition
Research has shown that acrylamide oligomers can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is significant for applications in separation processes and chemical sensing (Sawada et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Research into compounds like this one could potentially yield interesting results, given the presence of the furan ring, the dimethylamino group, and the acrylamide group. These groups are all found in a variety of biologically active compounds, so a compound containing all three could potentially have interesting biological activity .
Propiedades
IUPAC Name |
(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-19(2)14-7-5-13(6-8-14)16(20)12-18-17(21)10-9-15-4-3-11-22-15/h3-11,16,20H,12H2,1-2H3,(H,18,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAOXAZBWMKPRK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
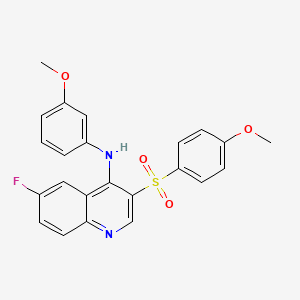
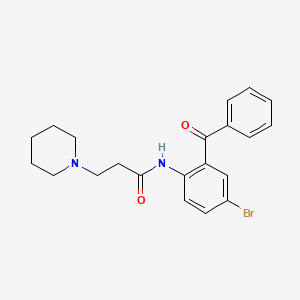
![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)
![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)

![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)

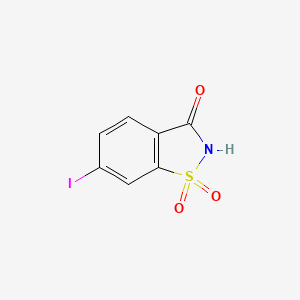
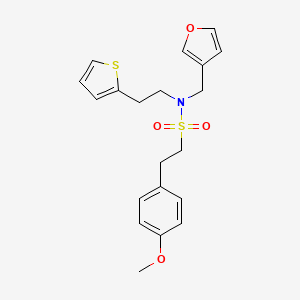
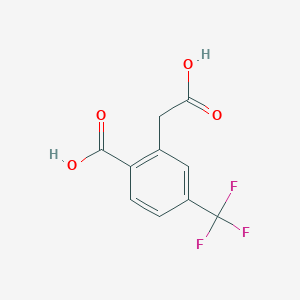

![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)

